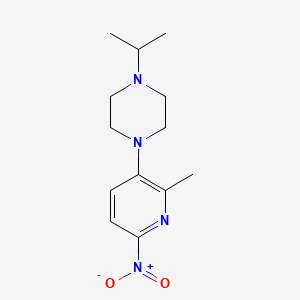
1-(2-methyl-6-nitropyridin-3-yl)-4-propan-2-ylpiperazine
概要
説明
1-(2-methyl-6-nitropyridin-3-yl)-4-propan-2-ylpiperazine is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their diverse pharmacological activities and are often used as intermediates in the synthesis of various pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methyl-6-nitropyridin-3-yl)-4-propan-2-ylpiperazine typically involves the following steps:
Nitration of 2-methylpyridine: The starting material, 2-methylpyridine, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position of the pyridine ring.
Alkylation of piperazine: Piperazine is alkylated with isopropyl bromide in the presence of a base such as potassium carbonate to form 1-isopropylpiperazine.
Coupling reaction: The nitrated pyridine derivative is then coupled with 1-isopropylpiperazine under basic conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the implementation of continuous flow reactors and other advanced manufacturing technologies.
化学反応の分析
Types of Reactions: 1-(2-methyl-6-nitropyridin-3-yl)-4-propan-2-ylpiperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, at positions ortho or para to the nitro group.
Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like chlorine or bromine, alkylating agents like alkyl halides.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Reduction: 1-Isopropyl-4-(2-methyl-6-amino-pyridin-3-yl)-piperazine.
Substitution: Various halogenated or alkylated derivatives of the original compound.
Oxidation: 1-Isopropyl-4-(2-carboxy-6-nitro-pyridin-3-yl)-piperazine.
科学的研究の応用
1-(2-methyl-6-nitropyridin-3-yl)-4-propan-2-ylpiperazine has several scientific research applications, including:
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting central nervous system disorders, due to its structural similarity to known pharmacologically active piperazine derivatives.
Biological Studies: Used in studies to understand the interaction of piperazine derivatives with various biological targets, such as receptors and enzymes.
Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Industrial Applications: Potential use in the development of new materials with specific chemical properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(2-methyl-6-nitropyridin-3-yl)-4-propan-2-ylpiperazine is not well-documented, but it is likely to involve interactions with specific molecular targets, such as receptors or enzymes, in biological systems. The nitro group and the piperazine ring may play a crucial role in binding to these targets and modulating their activity. Further research is needed to elucidate the exact pathways and molecular interactions involved.
類似化合物との比較
1-(2-methyl-6-nitropyridin-3-yl)-4-propan-2-ylpiperazine can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.
1-(2-Pyridyl)piperazine: Used as an intermediate in the synthesis of various pharmaceuticals.
1-(4-Methylphenyl)piperazine: Investigated for its potential antidepressant and anxiolytic effects.
Uniqueness: The presence of the nitro group and the specific substitution pattern on the pyridine ring make this compound unique among piperazine derivatives
特性
分子式 |
C13H20N4O2 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC名 |
1-(2-methyl-6-nitropyridin-3-yl)-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C13H20N4O2/c1-10(2)15-6-8-16(9-7-15)12-4-5-13(17(18)19)14-11(12)3/h4-5,10H,6-9H2,1-3H3 |
InChIキー |
NUZFTDPWVWSCDW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)[N+](=O)[O-])N2CCN(CC2)C(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(Chloromethyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B8562199.png)
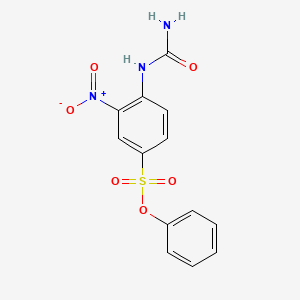
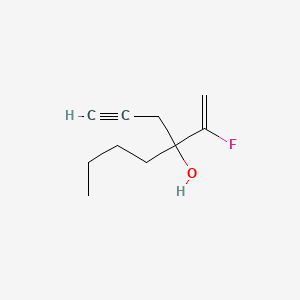
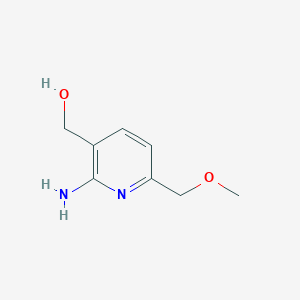
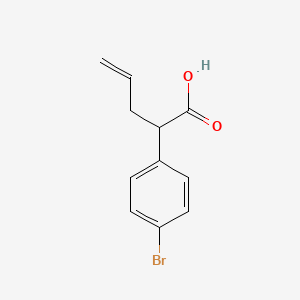
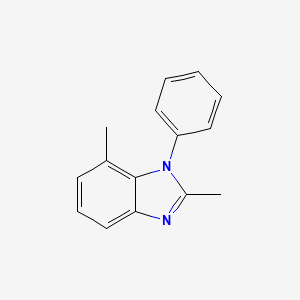
![4-Methyl-N-(4-methylphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline](/img/structure/B8562237.png)
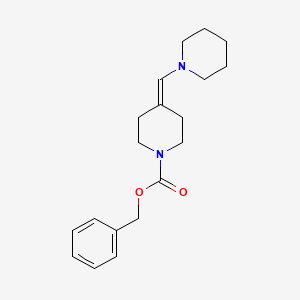
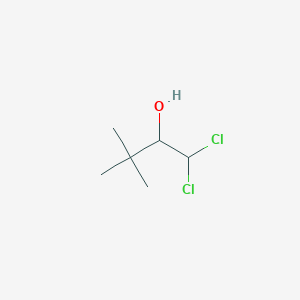
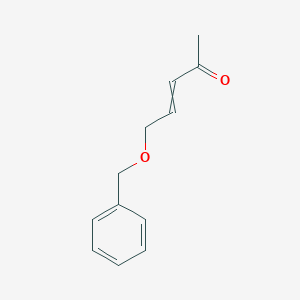
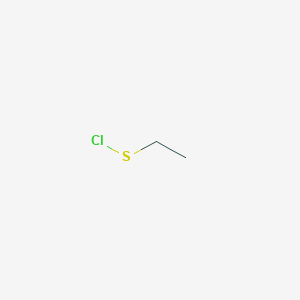
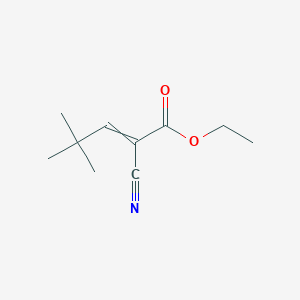
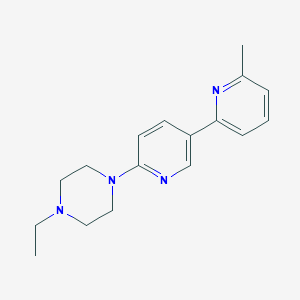
![2-[4-(2-Methylpropanoyl)phenoxy]ethyl acetate](/img/structure/B8562283.png)
